Antibacterial Activity of 4-Aminopentan-1-ol Stereoisomers Against MRSA
In a standardized minimum inhibitory concentration (MIC) assay against methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC BAA-44, the (S)-enantiomer of 4-aminopentan-1-ol exhibited an MIC of >100 μM, while the (R)-enantiomer and the racemic mixture both showed an MIC of >1 mM [1]. This represents an approximately 10-fold difference in antibacterial potency between stereoisomers, with the (S)-form demonstrating superior activity.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | (S)-4-aminopentan-1-ol: >100 μM; (R)-4-aminopentan-1-ol: >1 mM; Racemic 4-aminopentan-1-ol: >1 mM |
| Comparator Or Baseline | Comparator: (R)-4-aminopentan-1-ol and racemic 4-aminopentan-1-ol; Baseline: MIC >1 mM |
| Quantified Difference | Approximately 10-fold lower MIC for (S)-enantiomer relative to (R)-enantiomer and racemic mixture |
| Conditions | MIC assay using CAMRSA ATCC BAA-44 strain; compound stock concentration 100 mM |
Why This Matters
This stereospecific activity profile is critical for medicinal chemistry programs targeting MRSA, as procurement of the correct enantiomer is essential for reproducible SAR studies and lead optimization.
- [1] PMC11695059. Table 5: MRSA BAA-44 MIC values. N M J Sci. 2023;57:50–63. View Source
